Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
- Methyl 4-(4-bromophenyl)-1-methylpiperidine-3-carboxylate
- Methyl 4-(4-methylphenyl)-1-methylpiperidine-3-carboxylate
Uniqueness
Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in medicinal chemistry.
Properties
CAS No. |
627098-37-7 |
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Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
NTYATEQGMUSJQM-UHFFFAOYSA-N |
SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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